molecular formula C18H19BrN2O3 B3529854 N-(2-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide

N-(2-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide

Cat. No.: B3529854
M. Wt: 391.3 g/mol
InChI Key: CXRHWAFUHKDXDB-UHFFFAOYSA-N
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Description

“N-(2-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide” is a synthetic compound that has been studied for its potential applications in the field of medicine . It is a biologically active compound that interacts with molecular structures and activated functional groups .


Synthesis Analysis

The compound was synthesized in a good yield and characterized by different spectroscopic techniques such as 1H, 13C NMR, and LC-MS . The synthesis process involves specific chemical reactions and careful control of conditions to ensure the correct product is formed .


Molecular Structure Analysis

The structure of the compound was confirmed by X-ray diffraction (XRD) studies . The XRD data confirms that the crystal structure is orthorhombic with space group of Pca2 1 . The intermolecular interactions (N-H … O and N-H … Cg) inside the molecule stabilize the crystal structure .


Chemical Reactions Analysis

The compound is involved in various chemical reactions during its synthesis . The exact nature of these reactions depends on the specific synthesis process used. Further studies are needed to fully understand all the chemical reactions involved.


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are determined by its molecular structure . These properties include its reactivity, stability, and solubility. Further studies are needed to fully characterize these properties.

Future Directions

Future research on this compound could focus on further characterizing its physical and chemical properties, understanding its mechanism of action, and exploring its potential applications in medicine and other fields. This could involve both experimental studies and theoretical calculations .

Properties

IUPAC Name

N-[2-[[2-(4-bromophenoxy)acetyl]amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-2-5-17(22)20-15-6-3-4-7-16(15)21-18(23)12-24-14-10-8-13(19)9-11-14/h3-4,6-11H,2,5,12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRHWAFUHKDXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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